

JBSNF-000028 solution preparation for experiments

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Compound of Interest

Compound Name: JBSNF-000028 free base

Cat. No.: B12391307

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Application Notes and Protocols: JBSNF-000028

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytoplasmic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[4][5] It catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as a methyl donor, resulting in the formation of 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[4][5] Overexpression of NNMT is associated with metabolic disorders such as obesity and type 2 diabetes.[6][7][8] JBSNF-000028 inhibits NNMT activity, leading to reduced MNA levels, which has been shown to improve insulin sensitivity, glucose regulation, and reduce body weight in preclinical models of metabolic disease.[6][7][8] These application notes provide detailed protocols for the preparation and use of JBSNF-000028 in key in vitro and in vivo experiments.

Data Presentation

Physicochemical Properties

Form	Molecular Formula	Molecular Weight (g/mol)	Appearance
JBSNF-000028 Free Base	C ₁₁ H ₁₃ N ₃	187.24	Light yellow to yellow solid
JBSNF-000028 TFA	C ₁₃ H ₁₄ F ₃ N ₃ O ₂	301.26	White to off-white solid
JBSNF-000028 Hydrochloride	C ₁₁ H ₁₄ ClN ₃	223.70	Off-white to light yellow solid

In Vitro Potency and Activity

Assay	Species/Cell Line	IC ₅₀ / EC ₅₀	Reference
NNMT Inhibition (Enzymatic Assay)	Human (hNNMT)	0.033 µM	[1] [2] [9] [10]
Monkey (mkNNMT)	0.19 µM	[1] [2] [9] [10]	
Mouse (mNNMT)	0.21 µM	[1] [2] [9] [10]	
Cellular NNMT Activity	U2OS cells	2.5 µM (EC ₅₀)	[2] [9] [10]
Cytotoxicity	HepG2 cells	No cytotoxicity observed at 10-100 µM (72h)	[1] [2] [9] [10]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Dosing Regimen	Duration	Key Outcomes	Reference
50 mg/kg, p.o., twice daily	27 days	Improved glucose and lipid handling; Reduced body weight and fed blood glucose.	[2] [9] [10]
50 mg/kg, p.o., twice daily	4 weeks	Improved glucose tolerance.	

Experimental Protocols

In Vitro NNMT Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC_{50}) of JBSNF-000028 against recombinant NNMT.

Materials:

- Recombinant human, mouse, or monkey NNMT
- JBSNF-000028
- Nicotinamide
- S-adenosyl-L-methionine (SAM)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM $MgCl_2$, 1 mM DTT)
- Detection Reagent (e.g., a fluorescent probe that detects MNA or a method for LC-MS/MS detection of MNA)
- 384-well assay plates
- Plate reader (fluorescence or mass spectrometer)

Procedure:

- Prepare a serial dilution of JBSNF-000028 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted JBSNF-000028 or vehicle (DMSO in assay buffer).
- Add recombinant NNMT enzyme to each well and incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.
- Incubate the plate at 37°C for 60 minutes.

- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Read the signal on a plate reader.
- Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cellular NNMT Activity Assay

This protocol measures the ability of JBSNF-000028 to inhibit NNMT activity within a cellular context by quantifying the production of MNA.

Materials:

- U2OS cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- JBSNF-000028
- Lysis Buffer
- LC-MS/MS system

Procedure:

- Seed U2OS cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of JBSNF-000028 or vehicle (DMSO) for 24 hours.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- After treatment, wash the cells with ice-cold PBS and lyse them.
- Collect the cell lysates and analyze the concentration of MNA using a validated LC-MS/MS method.
- Normalize the MNA levels to the total protein concentration in each sample.

- Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 and determine the EC₅₀ value.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines an in vivo study to evaluate the effect of JBSNF-000028 on metabolic parameters in a diet-induced obesity mouse model.

Materials:

- Male C57BL/6J mice
- High-fat diet (HFD) and standard chow
- JBSNF-000028
- Vehicle for oral gavage (see solution preparation)
- Equipment for measuring body weight, food intake, and blood glucose
- Equipment for oral glucose tolerance test (OGTT)

Procedure:

- Induce obesity in mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
- Randomize the obese mice into two groups: vehicle control and JBSNF-000028 treatment.
- Administer JBSNF-000028 (50 mg/kg) or vehicle orally twice daily for 27 days or 4 weeks.[\[2\]](#)
[\[9\]](#)[\[10\]](#)
- Monitor and record body weight and food intake regularly (e.g., weekly).
- Measure fed blood glucose levels at specified intervals.
- At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

- At the termination of the study, collect blood and tissues (liver, adipose tissue) for biomarker analysis (e.g., plasma MNA levels).

Solution Preparation

Stock Solution Preparation (In Vitro)

JBSNF-000028 is soluble in DMSO.^{[1][2][9][10]} It is recommended to use newly opened, anhydrous DMSO to avoid solubility issues due to water absorption.^{[9][10]}

Form	Solvent	Max Solubility	Stock Concentration
JBSNF-000028 Free Base	DMSO	≥ 60 mg/mL (320.44 mM)	10 mM
JBSNF-000028 TFA	DMSO	≥ 100 mg/mL (331.94 mM)	10 mM
JBSNF-000028 Hydrochloride	DMSO	≥ 16.67 mg/mL (74.52 mM)	10 mM

Preparation of a 10 mM Stock Solution (Example with **JBSNF-000028 Free Base**):

- Weigh out 1.87 mg of **JBSNF-000028 free base** (MW: 187.24 g/mol).
- Add 1 mL of DMSO.
- Vortex or sonicate until the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

- Store the solid compound at 4°C, protected from light and moisture.^{[2][9][10]}
- Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.^{[2][9][10]}

In Vivo Formulation Preparation

For oral administration in mice, a common formulation involves a co-solvent system.

Example Formulation:

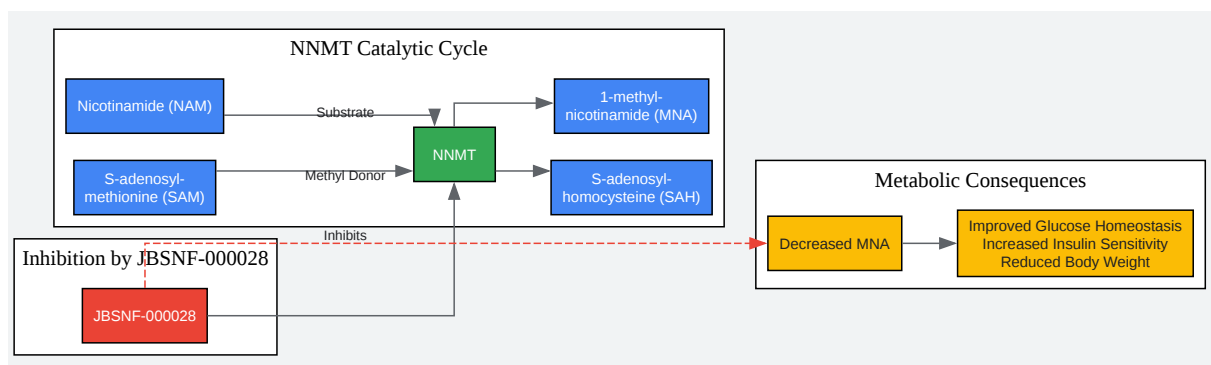
- DMSO
- PEG300
- Tween 80
- Saline or PBS

Procedure for a 2 mg/mL working solution:

- Dissolve JBSNF-000028 in DMSO first.
- Add PEG300 and mix well.
- Add Tween 80 and mix well.
- Finally, add saline or PBS to the final volume and mix thoroughly until a clear solution is obtained.

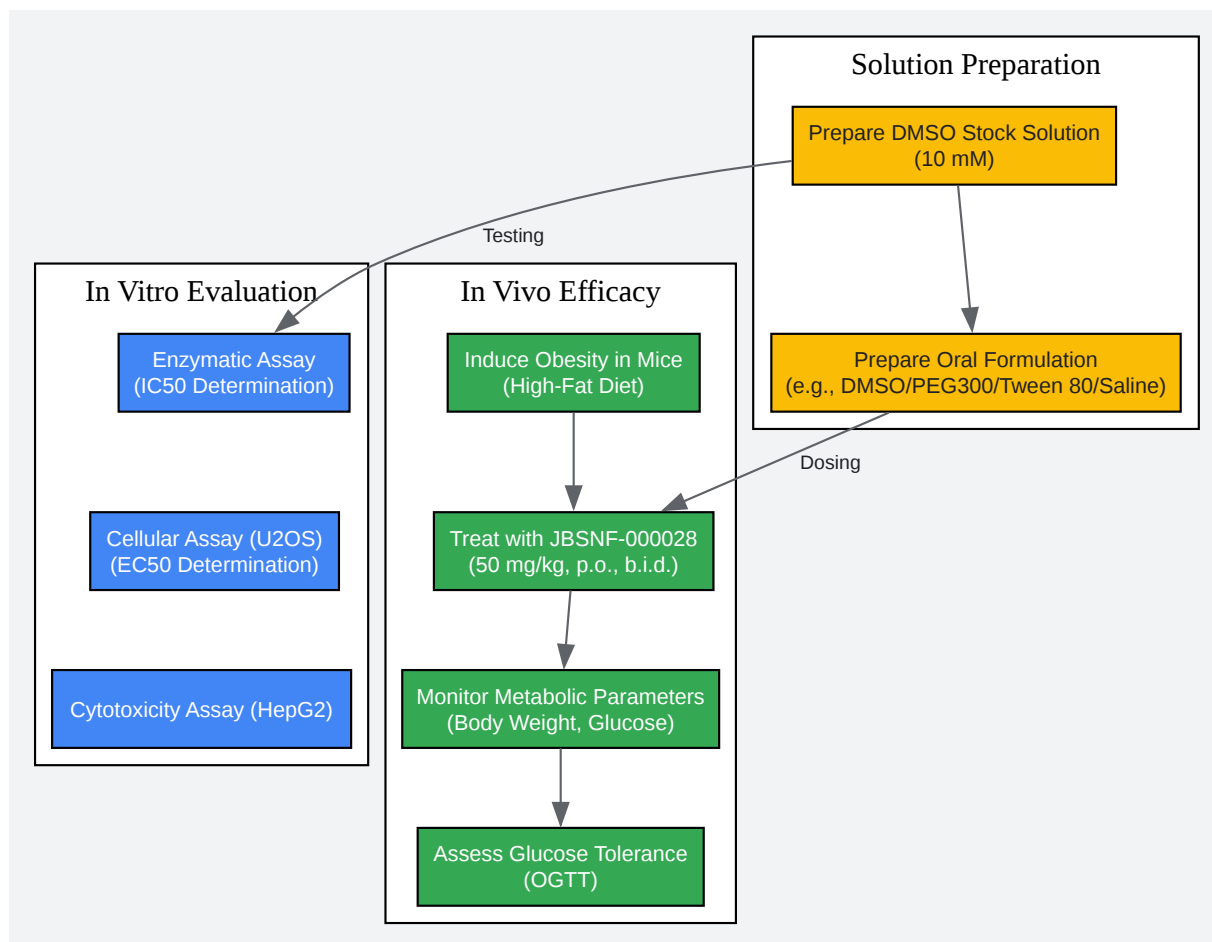
A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.^[1] The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight and dosing volume for the animals.

Diagrams



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Caption: The NNMT signaling pathway and the inhibitory action of JBSNF-000028.



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Caption: A logical workflow for the experimental evaluation of JBSNF-000028.

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